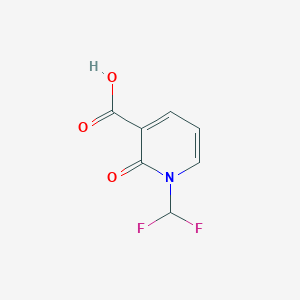

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Übersicht

Beschreibung

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound characterized by its unique difluoromethyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the following steps:

Difluoromethylation: . This step often requires specific reaction conditions, including temperature control and the use of catalysts.

Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, such as the Chichibabin pyridine synthesis or the Biltz synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

3.1. Formation of the Dihydropyridine Core

The dihydropyridine ring is formed via a [4+2] cycloaddition between activated ynones and ketene acetals. This step is critical for achieving the compound’s heterocyclic structure .

3.3. Carboxylic Acid Functionalization

The carboxylic acid group remains unchanged during synthesis but can undergo esterification or amide formation under standard conditions .

Reaction Mechanisms

The synthesis mechanism involves:

-

Electrophilic activation : Triflic anhydride converts ynones into highly reactive species .

-

Nucleophilic attack : Ketene acetals add to the activated ynone, forming the dihydropyridine ring .

-

Difluoromethyl incorporation : The substituent is introduced via nucleophilic substitution during the addition step .

Biological Interactions

The compound exhibits:

-

PARP-1 inhibition : In silico docking studies reveal strong binding affinity to PARP-1, suggesting potential in cancer therapy .

-

Cytotoxic activity : IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM were observed against HCT-15 cancer cells for structurally similar compounds .

Comparative Reactivity Analysis

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C7H5F2NO3

- Molecular Weight : 189.12 g/mol

- CAS Number : 1129458-32-7

- Purity : Typically available at 95% purity

Structure

The compound features a pyridine ring with a difluoromethyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has shown promise in the development of novel pharmaceuticals. Its structure allows it to act as a building block for synthesizing various biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation.

Case Studies

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Agents : Some studies have indicated that modifications of this compound can lead to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

Agrochemicals

The compound's ability to interact with biological systems extends to agricultural applications, where it may serve as an active ingredient in pesticides or herbicides. Its fluorinated structure enhances lipophilicity, potentially improving the bioavailability of agrochemical formulations.

Case Studies

- Pesticide Development : Preliminary studies suggest that derivatives can effectively control pest populations while being less harmful to non-target organisms compared to traditional pesticides.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and materials with specific properties such as increased thermal stability and chemical resistance.

Case Studies

- Polymer Synthesis : Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications.

Safety Data Overview

| Property | Details |

|---|---|

| GHS Classification | Skin irritation (Category 2) |

| Eye irritation | Category 2A |

| Respiratory system toxicity | Specific target organ toxicity (Category 3) |

| Recommended PPE | Gloves, goggles, lab coat |

Wirkmechanismus

The mechanism by which 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's reactivity and binding affinity, making it effective in various biological and chemical processes.

Vergleich Mit ähnlichen Verbindungen

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

2-Oxo-1,2-dihydro-pyridine-3-carboxylic acid: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.

1-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to variations in chemical properties.

3-Fluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid: Has a single fluorine atom instead of two, affecting its reactivity and applications.

Biologische Aktivität

1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS Number: 1129458-32-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : CHFN\O

Molar Mass : 189.12 g/mol

Density : 1.503 g/cm³ (predicted)

pKa : -2.36 (predicted)

These properties suggest that the compound may exhibit unique interactions in biological systems due to its fluorinated structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxylic acids, including this compound, show significant antimicrobial properties. A study demonstrated that related compounds exhibited strong activity against Gram-negative bacteria by interacting with DNA gyrase, a crucial enzyme for bacterial DNA replication . The proposed mechanism involves the formation of metal ion bridges and hydrogen bonding interactions with key amino acids in the gyrase active site.

Anticancer Activity

In vitro studies have shown that this compound and its analogs possess antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC value of 41 µM against HeLa cells, indicating moderate activity . Further modifications to the structure have been suggested to enhance potency and selectivity against specific cancer types.

Case Studies

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor for enzymes like DNA gyrase and potentially others involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASNCBWNOWEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.